

Technical Support Center: Minimizing Void Formation in Vacuum-Infused Epoxy Composites

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Compound of Interest

Compound Name: Epoxy resin

Cat. No.: B1583137

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the vacuum infusion of epoxy composites. Our goal is to help you minimize void formation and achieve high-quality, reliable results in your experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting advice for specific problems encountered during the vacuum infusion process.

Q1: What are the primary sources of voids in my vacuum-infused composite part?

A1: Void formation in vacuum-infused epoxy composites can be attributed to several factors, often acting in combination. The most common causes include:

- **Air Entrapment During Mixing:** Vigorous mixing of the **epoxy resin** and hardener can introduce a significant amount of air bubbles.[\[1\]](#)
- **Leaks in the Vacuum Bag:** Any leaks in the vacuum bag or sealing tape will allow air to be drawn into the laminate during the infusion process, leading to voids.[\[2\]](#)
- **Outgassing of the Resin:** Dissolved gases within the **epoxy resin** can come out of solution under vacuum, forming bubbles.[\[3\]](#)[\[4\]](#) Polyester and vinyl ester resins are particularly prone

to outgassing.[5]

- **Moisture:** Moisture present in the fiber reinforcement, core materials, or even on the mold surface can vaporize under vacuum, creating voids.
- **Improper Infusion Strategy:** An infusion speed that is too fast can lead to air being trapped between the resin front and the fiber reinforcement.[6] Conversely, a flow rate that is too slow can cause the resin to gel before the part is fully infused.[2]
- **Race-Tracking:** This occurs when resin flows preferentially through paths of lower resistance, such as along the edges of the part or through gaps in the reinforcement, trapping air in less permeable areas.[2]

Q2: I'm seeing a high number of small bubbles (pinholes) on the surface of my cured part. What's causing this and how can I fix it?

A2: Surface pinholes are often a result of air bubbles being trapped at the tool surface.[5] Here are the likely causes and solutions:

- **Inadequate Resin Degassing:** The most common cause is dissolved air in the resin coming out of solution at the vacuum pressure.
 - **Solution:** Degas the mixed resin and hardener in a vacuum chamber at less than 20mbar absolute pressure for at least 15 minutes before infusion.[5] This removes embedded air from the mixing process.[5]
- **Leaks in the Vacuum Setup:** Small, slow leaks in the vacuum bag or plumbing can introduce air that manifests as pinholes.[2]
 - **Solution:** Perform a thorough leak check before infusion. This can be done by pulling a full vacuum on the sealed mold and monitoring the vacuum level over time (a "drop test").[2] A stable vacuum level indicates a leak-free setup.
- **Excessive Resin Bleed-out:** The vacuum can continue to pull resin out of the laminate, leading to voids on the surface.[5]

- Solution: Use a "resin break" by ending the flow media short of the vacuum outlet. This slows the resin flow and allows the part to fill completely before excess resin is pulled out.
[2]

Q3: There are large, dry spots (voids) within the laminate of my composite. How can I prevent this?

A3: Large dry spots are typically caused by issues with resin flow during the infusion process.

- Fast Infusion Speed: If the resin infuses too quickly, it can "race-track" around more permeable areas, trapping air in less permeable sections of the laminate.[2]
 - Solution: Control the infusion speed by using a less permeable flow medium or by throttling the resin inlet. Slower infusion rates generally result in lower void content.
- Premature Gelation: The **epoxy resin** may begin to gel before it has fully saturated the reinforcement.
 - Solution: Use a resin system with a longer pot life, appropriate for the size and complexity of your part.[5] You can also slightly lower the ambient temperature to extend the gel time, but be aware that this will also increase the resin's viscosity.
- Inadequate Vacuum: Insufficient vacuum may not provide enough pressure differential to drive the resin into all areas of the preform.
 - Solution: Ensure you are pulling a high vacuum for an extended period before and during infusion. For large parts, it's recommended to pull a vacuum for several hours or even overnight to remove volatiles from the dry stack.[2]

Q4: My vacuum level drops after I clamp off the vacuum pump. What does this indicate and what should I do?

A4: A drop in vacuum level after clamping the pump is a clear indication of a leak in your vacuum bag setup.[2]

- Troubleshooting Steps:

- Check all Seals: Carefully inspect the sealant tape around the entire perimeter of the mold. Press it down firmly to ensure a good seal. Pay close attention to corners and pleats.[\[2\]](#)
- Inspect Bag Penetrations: Examine the areas where the vacuum port and resin inlet tubing penetrate the bag. Ensure they are well-sealed.
- Examine the Bag Surface: Look for any punctures or holes in the vacuum bag itself.[\[2\]](#)
- Check Plumbing: Inspect all hoses and fittings for leaks.[\[2\]](#)
- Perform a "Drop Test": Before infusing, pull a full vacuum and then clamp off the pump. Monitor the vacuum gauge. A significant drop in a short amount of time indicates a leak that must be addressed before proceeding with the infusion.[\[2\]](#)

Quantitative Data on Process Parameters and Void Content

The following table summarizes the general effects of key processing parameters on void content in vacuum-infused epoxy composites. The values presented are indicative and can vary based on the specific materials and experimental setup.

Parameter	Condition	Typical Void Content (%)	Source(s)
Vacuum Pressure	Low Vacuum (e.g., -0.03 to -0.065 MPa)	Can remain constant in this range	[7]
High Vacuum (approaching full vacuum)	Generally reduces void content	[7][8]	
Resin Degassing	No Degassing	Can be significantly higher	[1]
Conventional Vacuum Degassing	Can result in up to 4% void content	[3]	
Degassing with High-Speed Stirring	Can reduce void content by up to 72% compared to conventional degassing	[3]	
Undersaturated Resin (thoroughly degassed)	Less than 0.2%	[9]	
Oversaturated Resin (inadequately degassed)	1% to 2%	[9]	
Infusion Speed	Slow Infusion	Generally leads to lower void content	[10]
Fast Infusion	Can increase void content due to air entrapment	[6]	
Cure Temperature	Non-optimal Cure Temperature	Can lead to higher void content (e.g., 12% in one study)	[11][12]
Optimized Cure Temperature (e.g.,	Can significantly improve composite	[13]	

112°C for a specific epoxy)	properties, implying lower voids		
Resin Viscosity	High Viscosity	Can lead to incomplete wet-out and higher void content	[8]
Low Viscosity (e.g., < 400 cP)	Ideal for vacuum infusion to ensure complete saturation		[14]

Experimental Protocols

1. Protocol for Resin Degassing

This protocol describes a standard procedure for degassing **epoxy resin** prior to vacuum infusion to minimize void formation caused by dissolved gases.

Materials and Equipment:

- Mixed **epoxy resin** and hardener
- Vacuum chamber with a clear lid
- Vacuum pump capable of reaching < 20 mbar
- Container for the resin that is 3-4 times the volume of the mixed resin

Procedure:

- Carefully mix the **epoxy resin** and hardener according to the manufacturer's instructions, trying to minimize the introduction of air.
- Place the container with the mixed resin inside the vacuum chamber. Ensure the container has sufficient headspace to allow for resin expansion under vacuum.
- Seal the vacuum chamber and begin to pull a vacuum.

- Observe the resin as the vacuum level increases. The resin will begin to foam and rise as dissolved air expands and escapes.
- Continue to pull a vacuum until the foam collapses and the bubbling subsides. This typically takes 15-20 minutes.
- Once bubbling has ceased, slowly release the vacuum to avoid re-introducing air into the resin.
- The degassed resin is now ready for infusion.

2. Protocol for Vacuum Bag Leak Detection (Drop Test)

This protocol outlines the procedure for performing a leak check on a sealed vacuum bag setup before resin infusion.

Materials and Equipment:

- Fully assembled and sealed vacuum bag on the mold
- Vacuum pump
- Vacuum gauge

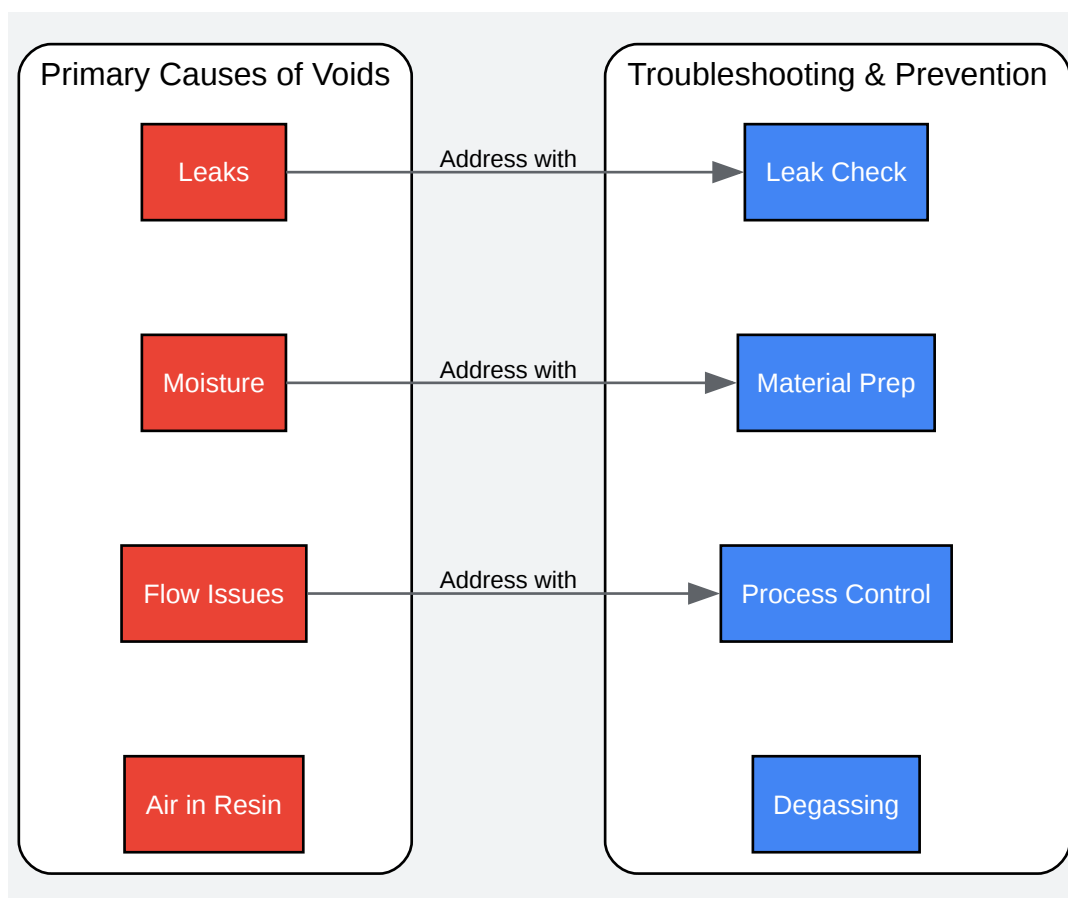
Procedure:

- Connect the vacuum pump to the vacuum port on the bag.
- Turn on the vacuum pump and draw a full vacuum on the bagged assembly. The bag should be tight against the mold and reinforcement with no visible wrinkles.
- Once the maximum vacuum level is reached and has stabilized, clamp or valve off the vacuum line between the pump and the bag.
- Turn off the vacuum pump.
- Record the initial vacuum reading on the gauge.

- Monitor the vacuum gauge for a set period, for example, 30 minutes.
- Interpretation of Results:
 - No Drop or Minimal Drop: If the vacuum level remains stable or drops only slightly over the test period, the bag is considered to be leak-free and you can proceed with the infusion.
 - Significant Drop: If the vacuum level drops significantly, there is a leak in the system that must be located and repaired before infusion. Systematically check all seals, fittings, and the bag surface for the source of the leak. Repeat the drop test after any repairs are made.

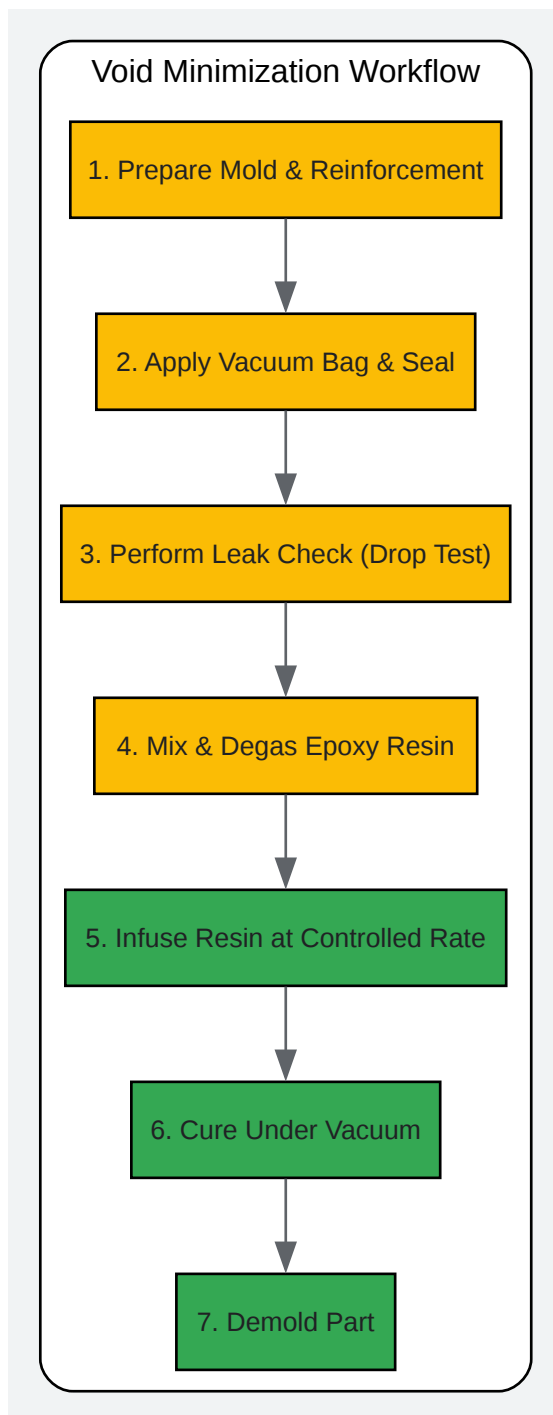
Visualizations

Below are diagrams illustrating key concepts in minimizing void formation.



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Caption: Logical relationship between void causes and troubleshooting.



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Caption: Experimental workflow for minimizing voids in vacuum infusion.

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